Dehidroergosterol

Descripción general

Descripción

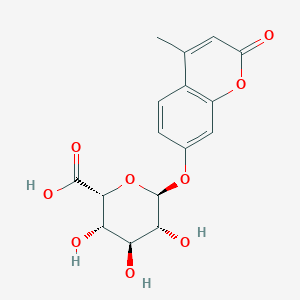

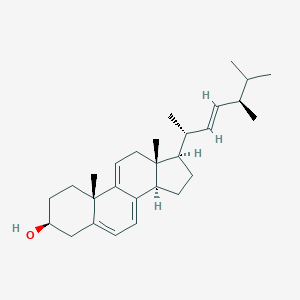

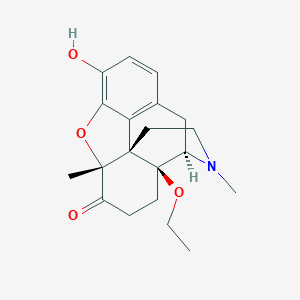

Es ampliamente utilizado para investigar la distribución del colesterol en la membrana, las interacciones colesterol-proteína y el transporte intracelular de colesterol tanto in vitro como in vivo . El dehidroergosterol es estructuralmente similar al colesterol y al ergosterol, lo que lo convierte en una herramienta valiosa en la investigación científica .

Aplicaciones Científicas De Investigación

El dehidroergosterol se utiliza ampliamente en la investigación científica debido a su similitud estructural con el colesterol y sus propiedades fluorescentes. Algunas aplicaciones clave incluyen:

Química: Se utiliza como una sonda para estudiar la distribución e interacciones del colesterol en la membrana.

Biología: Investiga las interacciones colesterol-proteína y el transporte intracelular de colesterol.

Medicina: Estudia el papel del colesterol en diversas enfermedades y afecciones.

Industria: Se utiliza en el desarrollo de productos y tecnologías relacionados con el colesterol

Mecanismo De Acción

El dehidroergosterol ejerce sus efectos imitando el comportamiento del colesterol en los sistemas biológicos. Interactúa con las proteínas de unión al colesterol y se incorpora a las lipoproteínas y las membranas celulares. Esto permite a los investigadores estudiar la dinámica e interacciones del colesterol en tiempo real utilizando técnicas de fluorescencia .

Análisis Bioquímico

Biochemical Properties

Dehydroergosterol plays a crucial role in various biochemical reactions, primarily due to its ability to mimic cholesterol. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with sterol carrier protein-2 (SCP-2), which facilitates the transfer of dehydroergosterol between membranes . This interaction is essential for maintaining cellular cholesterol homeostasis. Additionally, dehydroergosterol binds to cholesterol-binding proteins, allowing for real-time imaging of cholesterol dynamics in living cells .

Cellular Effects

Dehydroergosterol influences various cellular processes by integrating into cell membranes and mimicking cholesterol. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, dehydroergosterol’s incorporation into plasma membranes can alter membrane fluidity and impact the function of membrane-bound receptors and transporters . This compound has been shown to co-distribute with endogenous sterol, affecting cellular cholesterol distribution and trafficking .

Molecular Mechanism

At the molecular level, dehydroergosterol exerts its effects through binding interactions with biomolecules. It can form monohydrate crystals similar to cholesterol, which are monitored using fluorescence techniques . Dehydroergosterol’s interaction with SCP-2 enhances the rate of disappearance of its microcrystals in living cells, indicating its role in cholesterol transport and distribution . Additionally, dehydroergosterol’s fluorescence properties make it a valuable tool for studying cholesterol-protein interactions and intracellular cholesterol transport .

Temporal Effects in Laboratory Settings

In laboratory settings, dehydroergosterol’s effects change over time due to its stability and degradation. The compound’s fluorescence emission undergoes a quantum yield enhancement and red-shift when crystallized, allowing for sensitive monitoring of microcrystal formation or disruption . Studies have shown that increased levels of SCP-2 accelerate the disappearance of dehydroergosterol microcrystals in living cells, highlighting its dynamic role in cholesterol transport .

Dosage Effects in Animal Models

The effects of dehydroergosterol vary with different dosages in animal models. At lower doses, dehydroergosterol effectively mimics cholesterol and integrates into cellular membranes without causing adverse effects . At higher doses, it may lead to the formation of microcrystals and potential toxicity. Studies have shown that dehydroergosterol can be incorporated into lipoproteins from the diet of animals, allowing for real-time imaging of cholesterol dynamics .

Metabolic Pathways

Dehydroergosterol is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate cholesterol synthesis, transport, and distribution . Dehydroergosterol’s incorporation into cellular membranes affects metabolic flux and metabolite levels, providing insights into cholesterol homeostasis and its impact on cellular function .

Transport and Distribution

Dehydroergosterol is transported and distributed within cells and tissues through interactions with cholesterol-binding proteins and transporters. It can be incorporated into plasma membranes, lipoproteins, and other cellular compartments . The compound’s ability to mimic cholesterol allows for real-time imaging of its distribution and localization in living cells .

Subcellular Localization

Dehydroergosterol exhibits specific subcellular localization, primarily within the plasma membrane and lipid rafts. Its incorporation into these regions affects membrane fluidity and cholesterol-rich domain formation . Dehydroergosterol’s fluorescence properties enable the visualization of its distribution within cells, providing valuable insights into cholesterol dynamics and its role in cellular function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El dehidroergosterol se puede sintetizar a través de diversas reacciones químicas. Un método común implica la oxidación del ergosterol. La reacción generalmente utiliza reactivos como el clorocromato de piridinio (PCC) u otros agentes oxidantes en condiciones controladas . El proceso requiere un control cuidadoso para asegurar que se obtenga el producto deseado sin sobreoxidación.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando reacciones químicas similares a las de los laboratorios. El proceso está optimizado para obtener mayores rendimientos y pureza. El compuesto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar que cumpla con los estándares requeridos para las aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El dehidroergosterol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a esteroles más oxidados.

Reducción: Conversión a esteroles menos oxidados.

Sustitución: Reemplazo de grupos funcionales por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Clorocromato de piridinio (PCC), trióxido de cromo (CrO3).

Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).

Sustitución: Agentes halogenantes, nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del this compound puede producir diversos esteroles oxidados, mientras que la reducción puede producir esteroles menos oxidados .

Comparación Con Compuestos Similares

El dehidroergosterol se compara con otros compuestos similares como:

Colesterol: El principal esterol en las membranas celulares animales.

Ergosterol: Un esterol que se encuentra en hongos y protozoos.

14-Dehidroergosterol: Otro análogo del ergosterol con propiedades únicas.

El this compound es único debido a sus propiedades fluorescentes, lo que lo convierte en una herramienta valiosa para la obtención de imágenes en tiempo real y la investigación de los procesos relacionados con el colesterol .

Propiedades

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJYFLQYMVBDR-CMNOFMQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026574 | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-85-8 | |

| Record name | Dehydroergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)